molecular formula C14H20ClN3 B3096775 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride CAS No. 1289384-68-4

2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride

Cat. No. B3096775
M. Wt: 265.78 g/mol
InChI Key: APLNEBYYGORFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the following properties:



  • Empirical Formula : C₁₄H₂₀ClN₃

  • Molecular Weight : 265.78 g/mol

  • CAS Number : 1289384-68-4



Synthesis Analysis

The synthesis of this compound involves the reaction of benzonitrile with 2-((piperidin-2-ylmethyl)amino)methylamine . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.



Molecular Structure Analysis

The molecular structure consists of a benzene ring (benzonitrile) attached to a piperidine ring via a methylamino group. The hydrochloride salt provides stability and solubility.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclization reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder

  • Solubility : Soluble in water and polar organic solvents

  • Melting Point : Varies based on crystalline form

  • Stability : Store sealed and dry at room temperature


Scientific Research Applications

1. Neuroleptic Agent Synthesis

2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is used in the synthesis of neuroleptic agents. A study by Nakatsuka, Kawahara, and Yoshitake (1981) demonstrated its use in the synthesis of a neuroleptic agent, ID-4708-(piperidine-14 C), for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

2. Serotonin Receptor Agonist

Sonda et al. (2003) utilized a similar compound in the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, showed promise for enhancing gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

3. In Synthesis of Piperidinium Salts of Pyrimidinones

Bararjanian et al. (2010) reported the use of piperidine, closely related to 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride, in the synthesis of piperidinium salts of pyrimidinones. These compounds exhibit self-assembly and H-bonding, as confirmed by X-ray crystallography data (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

4. Antimicrobial Applications

Patel, Kumari, and Chikhalia (2010) synthesized a series of s-triazines with piperazine and piperidine substituents, similar to 2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride, showing potent antimicrobial activities against various bacteria and fungal species (Patel, Kumari, & Chikhalia, 2010).

5. Dopamine Receptor Studies

Matarrese et al. (2000) explored derivatives of benzimidazole and piperidine for potential use as Dopamine D4 receptor antagonists, indicating a possible application in neurological studies (Matarrese, Soloviev, Moresco, Todde, Simonelli, Colombo, Magni, Carpinelli, Fazio, & Kienle, 2000).

Safety And Hazards


  • Toxicity : Handle with care; avoid inhalation, ingestion, or skin contact.

  • Hazardous Reactions : May react with strong acids or bases.

  • Safety Measures : Use appropriate protective equipment and work in a well-ventilated area.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications for improved properties.

  • Formulation : Develop dosage forms for therapeutic applications.


properties

IUPAC Name

2-[(piperidin-2-ylmethylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)10-16-11-14-7-3-4-8-17-14;/h1-2,5-6,14,16-17H,3-4,7-8,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLNEBYYGORFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNCC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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